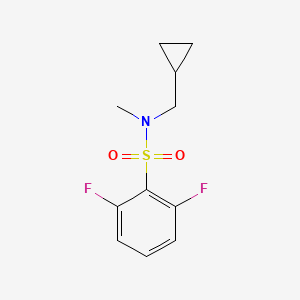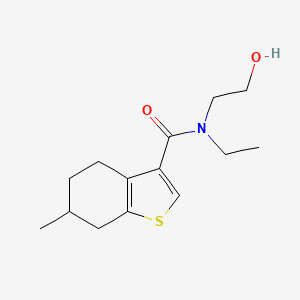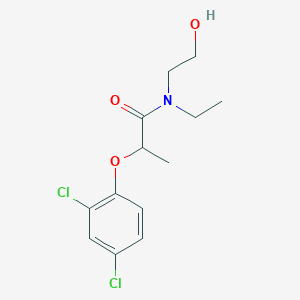
N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating various autoimmune diseases. This compound is a potent inhibitor of Janus kinase 3 (JAK3), a protein that plays a key role in the immune system's response to inflammation.
Mechanism of Action
N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide works by inhibiting the activity of JAK3, which is involved in the signaling pathways that lead to inflammation. By blocking this protein, N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide can reduce inflammation and prevent damage to tissues and organs.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, the compound has been shown to have immunosuppressive effects, which can be useful in preventing rejection of transplanted organs. N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide has also been shown to reduce the production of certain cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide is that it is a highly potent inhibitor of JAK3, which makes it useful for studying the role of this protein in various diseases. However, one limitation of the compound is that it can have off-target effects on other JAK family members, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide. One area of interest is the development of more selective JAK3 inhibitors that do not have off-target effects. Another area of interest is the use of N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide in combination with other drugs to treat autoimmune diseases. Finally, there is interest in studying the long-term effects of N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide on the immune system, particularly in patients who are taking the drug for extended periods of time.
Synthesis Methods
The synthesis of N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide involves several steps, starting with the reaction of 2,6-difluoronitrobenzene with cyclopropylmethylamine to form N-cyclopropylmethyl-2,6-difluoronitrobenzene. This intermediate is then reduced to the corresponding amine, followed by sulfonation to yield N-cyclopropylmethyl-2,6-difluoro-N-methylbenzenesulfonamide, or N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide.
Scientific Research Applications
N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide has been extensively studied for its potential use in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be a potent inhibitor of JAK3, which is involved in the signaling pathways that lead to inflammation.
properties
IUPAC Name |
N-(cyclopropylmethyl)-2,6-difluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2S/c1-14(7-8-5-6-8)17(15,16)11-9(12)3-2-4-10(11)13/h2-4,8H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAFHRZDYUAJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)S(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B7566994.png)
![2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B7567000.png)


![1-[(5-Phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7567020.png)
![N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7567035.png)
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7567053.png)

![N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7567072.png)

![N-(oxan-4-yl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7567079.png)
![N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]quinoline-8-carboxamide](/img/structure/B7567086.png)
![2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B7567093.png)
![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)